3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIILFSTVZQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine and Its Structural Analogues
Precursor Synthesis Strategies for the Pyrazole (B372694) Scaffold
The formation of the pyrazole ring is a critical first step in the synthesis of the target compound. This can be achieved by either constructing the 1-(propan-2-yl)-1H-pyrazol-5-amine core directly or by synthesizing nitrated pyrazole intermediates that can be subsequently alkylated.
The synthesis of the 1-(propan-2-yl)-1H-pyrazol-5-amine core structure can be approached through the versatile condensation reaction of a β-ketonitrile with a hydrazine (B178648) derivative. beilstein-journals.org This method is widely applicable for the preparation of 5-aminopyrazoles. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. beilstein-journals.org
In a typical procedure, a β-ketonitrile is reacted with isopropylhydrazine. The nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile leads to the formation of a hydrazone intermediate. Subsequent cyclization, involving the attack of the other nitrogen atom on the nitrile carbon, results in the formation of the desired 1-isopropyl-5-aminopyrazole ring system.
Alternatively, the pyrazole core can be synthesized first, followed by the introduction of the isopropyl group. For instance, 3-amino-1H-pyrazole can be synthesized and then subjected to N-alkylation to introduce the isopropyl group at the 1-position.
A general representation of the synthesis of 5-aminopyrazoles from β-ketonitriles is presented in the table below.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | Smooth condensation |
Table 1: General Synthesis of 5-Aminopyrazoles
An alternative strategy involves the synthesis of a nitrated pyrazole intermediate, which can then be further functionalized. A key intermediate in this approach is 3-nitro-1H-pyrazole. The synthesis of 3-nitro-1H-pyrazole can be achieved through a two-step process involving the nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement. nih.gov The nitration can be carried out using nitrating agents such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.gov The subsequent rearrangement of N-nitropyrazole to 3-nitro-1H-pyrazole is typically performed in an organic solvent at elevated temperatures. nih.govchemicalbook.com
Another approach to synthesizing nitrated pyrazole intermediates involves the cyclization of appropriate precursors that already contain a nitro group. For example, the reaction of diazomethane (B1218177) with a chloronitroethylene has been reported for the one-step synthesis of 3-nitropyrazole, although this method involves hazardous starting materials. nih.gov
More recent and safer methods for the synthesis of 3-nitropyrazole include the use of oxone as a nitrating agent for 3-aminopyrazole (B16455) in water, which offers advantages such as simple operation and mild reaction conditions. nih.gov
Introduction of the Nitro Group: Regioselective Nitration Approaches
The introduction of the nitro group onto the pyrazole ring is a crucial step in the synthesis of the target compound. This can be achieved through direct nitration of the pyrazole core or via indirect methods involving functional group transformations.
Direct nitration of the pyrazole ring is a common method for introducing a nitro group. The regioselectivity of the nitration is influenced by the reaction conditions and the nature of the substituents already present on the pyrazole ring. For the synthesis of 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine, the nitration of 1-(propan-2-yl)-1H-pyrazol-5-amine would be the direct approach.
The nitration of pyrazoles can be carried out using a variety of nitrating agents, with a mixture of concentrated nitric acid and sulfuric acid being a common choice. nih.gov Other nitrating systems include nitric acid in acetic anhydride and nitric acid with trifluoroacetic anhydride. nih.govumich.edu The choice of nitrating agent can influence the regioselectivity of the reaction.
A summary of common nitrating agents for pyrazoles is provided in the table below.
| Nitrating Agent | General Conditions | Reference |
| HNO₃/H₂SO₄ | Mixed acid nitration | nih.gov |
| HNO₃/Ac₂O | Nitration in acetic anhydride | nih.gov |
| HNO₃/TFAA | Nitration in trifluoroacetic anhydride | umich.edu |
Table 2: Common Nitrating Agents for Pyrazoles
Indirect methods for introducing a nitro group involve the transformation of an existing functional group on the pyrazole ring. For instance, an amino group can be converted to a nitro group through a diazotization reaction followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst.
Another indirect approach involves the synthesis of a pyrazole derivative with a precursor functional group that can be readily converted to a nitro group. For example, a formyl group can be converted to a nitro group through a series of oxidative transformations.
Introduction of the 1-Isopropyl Group: Alkylation Reactions on Pyrazole Nitrogen
The introduction of the isopropyl group at the N1 position of the pyrazole ring is typically achieved through an N-alkylation reaction. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an isopropyl electrophile.
A variety of bases and alkylating agents can be used for the N-alkylation of pyrazoles. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while isopropyl halides (e.g., isopropyl iodide or isopropyl bromide) are typically used as the alkylating agents. nih.gov The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov
The regioselectivity of the alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors. In the case of 3-nitro-1H-pyrazol-5-amine, alkylation is expected to occur preferentially at the N1 position.
Recent advancements in N-alkylation of pyrazoles include the use of trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst, as well as palladium-catalyzed N-allylic alkylation. acs.orgmdpi.com
The following table summarizes different methods for the N-alkylation of pyrazoles.
| Alkylating Agent | Base/Catalyst | Solvent | General Conditions | Reference |
| Isopropyl halide | K₂CO₃ | DMF | Heating | nih.gov |
| Isopropyl halide | NaH | DMF | Room temperature | nih.gov |
| Isopropyl trichloroacetimidate | Brønsted acid | - | - | mdpi.com |
| Isopropyl alcohol | Crystalline aluminosilicate | - | Gas phase | google.com |
Table 3: Methods for N-Alkylation of Pyrazoles
N1-Alkylation Strategies and Conditions
A critical step in the synthesis of N-substituted pyrazoles is the alkylation of the pyrazole ring's nitrogen atoms. For an unsymmetrical pyrazole, this reaction can lead to a mixture of N1 and N2 regioisomers. The regiochemical outcome is influenced by factors such as the steric and electronic properties of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., base, solvent, temperature). thieme-connect.com
Direct N-alkylation of 3-substituted pyrazoles under standard basic conditions (e.g., K2CO3 in DMSO) typically favors substitution at the N1 position, which is sterically less hindered. thieme-connect.com However, achieving selectivity for the more hindered N2 position often requires alternative strategies. One developed method utilizes magnesium-based reagents; for instance, using Mg(OEt)2 as a base has been shown to preferentially yield the N2-alkylated isomer with high selectivity. thieme-connect.com
Catalyst-free Michael addition reactions have also been employed for highly regioselective N1-alkylation of 1H-pyrazoles, providing access to a range of di-, tri-, and tetra-substituted pyrazoles in high yields. semanticscholar.orgacs.orgresearchgate.net This approach is compatible with various functional groups, including nitro groups, which is relevant for the synthesis of the target compound. semanticscholar.orgacs.org Furthermore, enzymatic methods using engineered methyltransferases in a two-enzyme cascade have demonstrated unprecedented regioselectivity (>99%) for pyrazole alkylation with simple haloalkanes, offering a biocatalytic route to specific isomers. nih.gov
Alternative alkylating agents, such as trichloroacetimidates activated by a Brønsted acid catalyst, provide another method for N-alkylation that avoids strong bases or high temperatures. semanticscholar.orgmdpi.com
| Method | Alkylating Agent | Catalyst/Base | Typical Regioselectivity | Reference |
| Standard Basic | Haloalkanes | K2CO3 | N1 (less hindered) | thieme-connect.com |
| Magnesium-Catalyzed | α-Bromoacetamides | Mg(OEt)2 | N2 (more hindered) | thieme-connect.com |
| Michael Addition | Activated Alkenes | Catalyst-free | N1 (>99.9:1) | semanticscholar.orgacs.org |
| Enzymatic | Haloalkanes | Engineered Transferase | N1 or N2 (catalyst-controlled) | nih.gov |
| Acid-Catalyzed | Trichloroacetimidates | Camphorsulfonic acid | Sterically controlled | mdpi.com |
Stereochemical Considerations in Alkyl Group Introduction
When introducing an achiral alkyl group such as the propan-2-yl (isopropyl) moiety, the primary stereochemical consideration is not the creation of a new chiral center but rather the steric influence of the alkyl group on the reaction's regioselectivity. The bulkiness of the isopropyl group plays a significant role in directing the alkylation to a specific nitrogen atom of the pyrazole ring.
In the N-alkylation of unsymmetrical pyrazoles, the major product is often the one where the alkyl group is attached to the less sterically hindered nitrogen atom. mdpi.com For a 3-substituted pyrazole, this typically results in the N1-alkylated product. The steric hindrance presented by a substituent at the C3 position disfavors the approach of the bulky alkylating agent to the adjacent N2 atom. thieme-connect.com This steric control is a general principle observed in various pyrazole alkylation methods. mdpi.com
In some cases, bulky groups are intentionally used to direct subsequent reactions. For example, a removable bulky group can be installed at the C5-position to block it, thereby forcing alkylation to occur at the N2-nitrogen, after which the directing group is removed. thieme-connect.com X-ray crystallography and Nuclear Overhauser Effect (NOE) experiments are crucial techniques for unambiguously determining the regiochemistry of the resulting N-alkylated pyrazoles, confirming the influence of steric factors. rsc.org
Amination and Functional Group Interconversion Strategies at C5 Position
The introduction of an amino group at the C5 position of the pyrazole ring is a key transformation for accessing compounds like this compound. This can be achieved either by converting a precursor functional group already on the pyrazole ring or by constructing the ring from precursors that already contain the necessary nitrogen functionality.
A common and effective strategy for introducing an amino group is the reduction of a corresponding nitro group. This functional group interconversion is a well-established transformation in organic synthesis. For pyrazole systems, a nitro group at the C5 position can be readily reduced to a primary amine.
One of the most widely used methods for this reduction is catalytic hydrogenation. nih.govbeilstein-journals.org This process typically involves treating the nitro-pyrazole derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is generally clean and provides the desired aminopyrazole in excellent yield. nih.govbeilstein-journals.org This method is compatible with many other functional groups, making it a versatile choice for late-stage functionalization in a synthetic sequence.
While direct amination of an unsubstituted C-H bond on a pre-formed pyrazole ring is challenging, the term "direct amination" in this context often refers to synthetic routes that construct the 5-aminopyrazole core in a highly efficient manner. The most versatile and widely utilized method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govchim.it In this reaction, the hydrazine attacks the ketone to form a hydrazone, which then undergoes intramolecular cyclization via attack on the nitrile carbon to form the 5-aminopyrazole ring system. nih.gov
To synthesize the target molecule, isopropylhydrazine would be condensed with a β-ketonitrile precursor that already contains the nitro group, such as 2-nitro-3-oxobutanenitrile.
Additionally, solid-phase synthesis methodologies have been developed for the efficient preparation of 5-N-substituted aminopyrazoles. One such method utilizes a resin-immobilized β-ketoamide, which is reacted with a hydrazine and Lawesson's reagent. The resulting resin-bound 5-aminopyrazole is then cleaved from the solid support to yield the final product. acs.org This approach allows for the systematic variation of substituents on the pyrazole ring. acs.org
Green Chemistry Aspects and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.govcitedrive.com These strategies focus on minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. nih.govresearchgate.net
Key green approaches applicable to pyrazole synthesis include:
Use of Green Solvents: Water is an ideal green solvent due to its availability, safety, and low environmental impact. thieme-connect.compreprints.org Many syntheses of pyrazole derivatives, including multicomponent reactions, have been successfully performed in aqueous media. preprints.orgacs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.net This approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation. preprints.org
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. researchgate.net
Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, eliminates solvent waste and can simplify product purification. researchgate.net
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. nih.gov Nanoparticles and solid-supported catalysts have been employed in pyrazole synthesis, allowing for easy separation from the reaction mixture and reuse. researchgate.net
These sustainable methods provide environmentally benign alternatives to traditional synthetic routes, which often rely on harsh conditions and volatile organic solvents. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of pyrazole synthesis. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and the nature of the reactants. mdpi.com
For instance, in the cyclocondensation reaction to form the pyrazole ring, the choice of catalyst can be critical. While some reactions proceed without a catalyst, others benefit from the addition of a Lewis acid or a Brønsted acid to improve the yield. mdpi.com The reaction temperature can also control the outcome; a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles versus 1-tosyl-1H-pyrazoles from the same starting materials by simply tuning the reaction temperature. nih.gov
Solvent choice can significantly influence reaction rates and yields. Studies have compared various solvents, including polar aprotic (e.g., DMF, DMSO), protic (e.g., ethanol), and ionic liquids, to identify the optimal medium for a specific transformation. mdpi.comnih.gov The optimization process often involves screening a matrix of conditions, as summarized in the table below, to identify the ideal parameters for a given substrate. researchgate.netresearchgate.net
| Reaction Type | Variable Optimized | Starting Materials | Optimal Condition | Outcome | Reference |
| Cyclocondensation | Catalyst | 1,3-Diketone, Hydrazine | Lithium Perchlorate | Good to excellent yields (70-95%) | mdpi.com |
| Cyclization | Temperature | N-Tosylhydrazone | 95 °C in [HDBU][OAc] | 98% yield of pyrazole | nih.gov |
| Cyclization | Temperature | N-Tosylhydrazone | Room Temp. in [HDBU][NHS] | 95% yield of 1-tosyl-pyrazole | nih.gov |
| Five-Component | Catalyst | Hydrazine, Aldehyde, etc. | Nano ZnO and L-proline in water | High yield of fused pyrazole | researchgate.net |
| Flow Synthesis | Temperature | Acetophenone, DMADMF | 170 °C | Efficient enaminone formation for pyrazole synthesis | galchimia.com |
Systematic optimization ensures that the synthesis is not only high-yielding but also selective, providing the desired regioisomer and minimizing the formation of byproducts. This is particularly important in complex syntheses involving multiple functional groups and potential reaction pathways.
Chemical Reactivity and Derivatization Pathways of 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine
Reactivity of the Pyrazole (B372694) Ring System towards Electrophiles and Nucleophiles
The pyrazole ring, being an aromatic heterocycle, can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity and feasibility of these reactions are significantly influenced by the electronic effects of the nitro and amino substituents.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position, which is the most electron-rich site in the unsubstituted pyrazole. However, in 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine, the scenario is more complex. The 5-amino group, a potent activating group, directs incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, this corresponds to the C4 position. Conversely, the 3-nitro group is a strong deactivating group, withdrawing electron density from the ring and making electrophilic substitution more challenging.
Despite the deactivating effect of the nitro group, the powerful activating nature of the amino group is expected to dominate, rendering the C4 position susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation are anticipated to occur at this position. For instance, direct halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been shown to effectively introduce a halogen atom at the C4 position. rsc.orgwikipedia.orgresearchgate.netnih.gov It is plausible that this compound would undergo a similar reaction, yielding the corresponding 4-halo derivative.
Nitration of the pyrazole ring, if forced, would also be expected to occur at the C4 position. However, the presence of the deactivating nitro group already on the ring would necessitate harsh reaction conditions, which might lead to side reactions or degradation. byjus.com To circumvent the high reactivity of the amino group during electrophilic substitution, it can be protected by acetylation. This strategy lessens the activating effect of the amino group, allowing for more controlled substitution. byjus.com
Nucleophilic Substitution Reactions on the Pyrazole Nucleus
The presence of the electron-withdrawing nitro group at the C3 position activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). Specifically, the nitro group itself can act as a leaving group when the ring is attacked by a strong nucleophile. Studies on N-substituted 3,4-dinitropyrazoles have demonstrated that the nitro group at the C3 position can be regioselectively displaced by various S-, O-, and N-nucleophiles. researchgate.net
Therefore, it is conceivable that under appropriate conditions, this compound could undergo nucleophilic substitution at the C3 position, leading to the displacement of the nitro group by nucleophiles such as alkoxides, thiolates, or amines. The feasibility of this reaction would depend on the strength of the nucleophile and the reaction conditions employed.
Transformations Involving the 5-Amino Group as a Nucleophilic Site
The 5-amino group in this compound is a primary nucleophilic center and readily participates in a variety of chemical transformations.
Acylation and Sulfonylation Reactions
As a primary amine, the 5-amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional moieties into the molecule. The acylation of amines is a well-established transformation in organic synthesis. youtube.com Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides to yield sulfonamides.
| Reagent Class | Example Reagent | Product Type |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | N-(3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl)acetamide, N-(3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl)benzamide |
| Acid Anhydrides | Acetic anhydride (B1165640) | N-(3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl)acetamide |
| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | N-(3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |
Diazotization and Subsequent Coupling Reactions
The 5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent reactions.
One important application is their use in azo coupling reactions. The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. researchgate.netuobaghdad.edu.iq The electrophilic diazonium ion attacks the activated aromatic ring, typically at the para position, to yield the corresponding azo-coupled product.
Furthermore, the diazonium group can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of a wide range of functional groups at the C5 position.
A particularly significant transformation of 5-aminopyrazoles is their diazotization followed by intramolecular cyclization or reaction with active methylene (B1212753) compounds to form fused heterocyclic systems. For instance, diazotization of 5-aminopyrazoles followed by coupling with compounds containing an active methylene group and subsequent cyclization is a common strategy for the synthesis of pyrazolo[5,1-c] researchgate.netsciencepublishinggroup.comnih.govtriazines. sciencepublishinggroup.comresearchgate.net This pathway offers a powerful tool for the construction of more complex heterocyclic scaffolds.
| Reaction Type | Coupling Partner | Product Class |
| Azo Coupling | Phenol, N,N-Dimethylaniline | Azo dyes |
| Cyclization | Malononitrile, Ethyl cyanoacetate | Pyrazolo[5,1-c] researchgate.netsciencepublishinggroup.comnih.govtriazines |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgfiveable.me This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The reaction is often catalyzed by acid. wikipedia.org
The formation of Schiff bases is a versatile method for modifying the structure of the parent amine and for introducing new functionalities. These imine derivatives can themselves be valuable synthetic intermediates. For example, pyrazole-based Schiff bases have been synthesized and investigated for their biological activities. ekb.egnih.gov
| Carbonyl Compound | Product Type |
| Benzaldehyde | (E)-N-benzylidene-3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine |
| Acetone | N-(propan-2-ylidene)-3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine |
| Substituted Aldehydes/Ketones | Corresponding Schiff bases |
Reactivity of the 3-Nitro Group
The nitro group at the C-3 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The nitro group itself is also a versatile functional handle that can be transformed into various other moieties.
The reduction of a nitro group to a primary amine is one of its most important and widely used transformations. This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. For this compound, this reduction would yield 1-(propan-2-yl)-1H-pyrazole-3,5-diamine, a highly versatile building block for constructing fused heterocyclic systems.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.
Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Reagents like sodium hydrosulfite or ammonium (B1175870) formate (B1220265) can also be used to effect the reduction.
Partial reduction of the nitro group can also lead to other functionalities, such as hydroxylamines or oximes, by carefully selecting the reducing agent and controlling the reaction conditions.
The strong electron-withdrawing nature of the nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SₙAr). mdpi.com In this reaction, a nucleophile attacks an electron-deficient carbon atom on the ring, leading to the displacement of a leaving group. While the pyrazole ring itself does not have a conventional leaving group in this case, the nitro group itself can act as the leaving group under certain conditions, a process known as denitrative substitution. researchgate.net
More commonly, the nitro group activates other positions on the ring for SₙAr. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.netmdpi.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups like the nitro group. nih.govmdpi.com This reactivity allows for the introduction of nucleophiles such as alkoxides, amines, or thiolates onto the pyrazole core.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Nitroaromatic Analogs This table provides examples of SₙAr reactions on nitro-activated heterocyclic systems to illustrate the principles described.
| Starting Material | Nucleophile | Conditions | Product | Reference |
| 1-Methyl-4-nitroimidazole | Diethyl malonate | Water, Reflux | Diethyl 2-(1-methyl-1H-imidazol-4-yl)malonate | nih.gov |
| 2-Fluoro-5-nitrobenzyl bromide | Thiourea | DMF, NaHCO₃ | 6-Nitro-4H-benzo[d] researchgate.netbeilstein-journals.orgthiazin-2-amine | rsc.org |
| Nitroarenes | N-H Heteroarenes | Pd(acac)₂, BrettPhos, K₃PO₄ | N-Aryl Heterocycles | researchgate.net |
Influence of the 1-Isopropyl Substituent on Regioselectivity and Reaction Outcomes
The substituent at the N-1 position of the pyrazole ring plays a critical role in directing the outcome of reactions, primarily by influencing the regioselectivity of cyclocondensation reactions. mdpi.com By occupying the N-1 position, the isopropyl group in this compound predetermines the reaction pathway in many cyclization strategies.
In reactions of 5-aminopyrazoles with 1,3-dielectrophiles, two main isomeric fused systems can be formed: pyrazolo[1,5-a]pyrimidines (from reaction at N-1 and the 5-amino group) or pyrazolo[3,4-b]pyridines (from reaction at C-4 and the 5-amino group). Since the N-1 position is blocked by the isopropyl group, cyclization involving this nitrogen is impossible. mdpi.com Consequently, the compound is predisposed to react via the C-4/NH₂ dinucleophilic centers, leading selectively to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.govresearchgate.net
The steric bulk of the isopropyl group can also influence reaction rates and the approach of reagents, although its electronic effect is that of a weak electron-donating group. Studies on substituted pyrazoles have shown that alkyl groups like isopropyl can influence tautomeric equilibria, which in turn affects reactivity. mdpi.com
Multicomponent Reaction Strategies Utilizing the Compound for Fused Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. researchgate.netnih.gov 5-Aminopyrazoles are exceptionally useful building blocks in MCRs for the synthesis of fused heterocycles. scirp.orgnih.govresearchgate.net
As discussed previously, the N-1 isopropyl substituent directs the reactivity of this compound towards cyclocondensation at the C-4 and 5-amino positions. This makes it an ideal precursor for the synthesis of substituted pyrazolo[3,4-b]pyridines. A typical MCR would involve the reaction of the aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., a 1,3-dicarbonyl compound like dimedone or a β-ketonitrile). nih.govresearchgate.net These reactions are often catalyzed by acids or bases and can be accelerated using microwave irradiation. beilstein-journals.org The resulting pyrazolo[3,4-b]pyridine scaffold is a key structure in medicinal chemistry, found in compounds with a range of biological activities. nih.gov
Table 3: Illustrative Multicomponent Reactions for the Synthesis of Pyrazolo-Fused Heterocycles The following table provides examples of multicomponent reactions using 5-aminopyrazole analogs to demonstrate the synthesis of fused ring systems.
| 5-Aminopyrazole Component | Other Reactants | Conditions | Product Type | Reference |
| 5-Amino-3-methylpyrazole | Dimedone, DMFDMA | DMF, MW, 150 °C | Dihydropyrazolo[1,5-a]quinazolinone | beilstein-journals.org |
| 5-Aminopyrazoles | Arylaldehydes, Indandione | Ethanol, Ultrasonic irradiation | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | Isatin, Cyclic β-diketones | p-TSA, aq. Ethanol | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | nih.gov |
Construction of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent application of 5-aminopyrazole derivatives. nih.gov These fused heterocyclic compounds are of significant interest due to their structural analogy to purines, which allows them to act as antimetabolites in purine (B94841) biochemical reactions. researchgate.net The general and most common method for constructing the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic species. rsc.org
In the case of this compound, the exocyclic amino group (at C5) is more nucleophilic than the endocyclic nitrogen atom (N1), directing the initial step of the condensation. researchgate.net The reaction typically proceeds through the formation of an enaminone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyrimidine ring system. mdpi.com
A variety of reagents can serve as the 1,3-bielectrophile, leading to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. Common reaction partners include β-dicarbonyl compounds, β-enaminones, and chalcones (α,β-unsaturated ketones). rsc.orgnih.gov The reaction conditions can be tailored to optimize yields and regioselectivity, with methods ranging from conventional heating in solvents like acetic acid or pyridine (B92270) to more efficient microwave-assisted syntheses. researchgate.netnih.gov
For instance, the reaction with a β-dicarbonyl compound would be expected to proceed as shown in the following general scheme:
Scheme 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines
The specific substituents on the resulting pyrazolo[1,5-a]pyrimidine ring are determined by the choice of the 1,3-dicarbonyl compound. The nitro group at the 3-position of the pyrazole ring remains intact during this transformation, offering a handle for further functionalization if desired.
Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reagent Type | Specific Example | Expected Product Substituents |
|---|---|---|
| β-Diketone | Acetylacetone | 5,7-dimethyl |
| β-Ketoester | Ethyl acetoacetate | 5-Methyl-7-hydroxy |
| Chalcone | (E)-1,3-Diphenylprop-2-en-1-one | 5,7-diphenyl |
| β-Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenyl |
Formation of Pyrazolo[3,4-b]pyridine Derivatives
Another important derivatization pathway for this compound is its use in the synthesis of pyrazolo[3,4-b]pyridines. This class of fused heterocycles is formed by the fusion of a pyrazole and a pyridine ring and exhibits a wide range of biological activities. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles can be achieved through several strategies, often involving condensation with 1,3-dicarbonyl compounds or their equivalents, or through multicomponent reactions. nih.govmdpi.com
One of the classical methods is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound in the presence of an acid or base catalyst. The reaction proceeds via the formation of an enamine intermediate, followed by cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine core. When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to pyrazolo[3,4-b]pyridines. researchgate.net A common MCR involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (such as a β-ketonitrile or a 1,3-diketone). researchgate.netfrontiersin.org This approach allows for the rapid assembly of complex molecular scaffolds in a single synthetic operation. Microwave irradiation has been shown to be an effective technique for accelerating these reactions. researchgate.net
For example, a three-component reaction of this compound, an aromatic aldehyde, and a β-ketonitrile would be expected to yield a highly substituted pyrazolo[3,4-b]pyridine.
Scheme 2: General Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Table 2: Components for Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
| Aldehyde | Active Methylene Compound | Expected Substituents on Pyridine Ring |
|---|---|---|
| Benzaldehyde | Malononitrile | 4-Phenyl-5-cyano-6-amino |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-amino |
| Furan-2-carbaldehyde | Acetylacetone | 4-(Furan-2-yl)-5-acetyl-6-methyl |
Synthesis of Other Pyrazole-Fused Heterocyclic Scaffolds
The versatile reactivity of the amino group in this compound allows for its application in the synthesis of a broader range of pyrazole-fused heterocyclic systems beyond pyrimidines and pyridines. The specific heterocyclic ring fused to the pyrazole core is determined by the nature of the reaction partner.
For instance, reaction with reagents containing adjacent electrophilic centers can lead to the formation of five- or six-membered heterocyclic rings. Examples of such transformations from the broader class of 5-aminopyrazoles include:
Pyrazolo[3,4-d]pyrimidines: These can be synthesized by reacting 5-aminopyrazoles with various reagents such as formamide, urea, or thiourea, which provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. nih.gov
Pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazines: These can be obtained through the reaction of 5-aminopyrazoles with α-halohydrazones or by diazotization of the 5-aminopyrazole followed by coupling with an active methylene compound.
Pyrazolo[3,4-b]pyrazines: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, can lead to the formation of the pyrazine (B50134) ring fused to the pyrazole. nih.gov
The specific conditions for these reactions, including the choice of solvent, catalyst, and temperature, are crucial for achieving the desired product in good yield and purity. The electron-withdrawing nitro group in this compound may influence the reactivity of the amino group and the pyrazole ring, potentially requiring modified reaction conditions compared to other 5-aminopyrazoles.
Table 3: Potential Fused Heterocyclic Systems from this compound
| Fused Ring System | Potential Reagent(s) |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Formic acid, Urea, Thiourea |
| Pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazine | α-Halohydrazones |
| Pyrazolo[3,4-b]pyrazine | Glyoxal, Biacetyl |
Advanced Spectroscopic Characterization Techniques for the Structural Elucidation of 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment
One-dimensional NMR spectra provide foundational information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum of 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine is expected to show distinct signals corresponding to the different proton environments. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The amine (NH₂) protons will likely appear as a broad singlet, and the proton on the pyrazole (B372694) ring (C4-H) will present as a singlet.
¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom. The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts influenced by the attached functional groups. The isopropyl group will show two distinct signals for the CH and CH₃ carbons. The presence of the nitro group is expected to significantly shift the resonance of the attached carbon (C3) downfield. A table of expected chemical shifts is provided below.
¹⁵N NMR: Due to its low natural abundance, ¹⁵N NMR often requires specialized techniques or isotopic enrichment. The spectrum for this compound would be expected to show signals for the two pyrazole ring nitrogens, the amine nitrogen, and the nitrogen of the nitro group. The chemical shifts of the pyrazole nitrogens can help distinguish between tautomers if applicable. The nitro group nitrogen typically appears at a significantly different chemical shift compared to the amine and pyrazole nitrogens.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3-NO₂ | - | ~150-160 |
| C4-H | ~6.0-6.5 | ~95-105 |
| C5-NH₂ | - | ~140-150 |
| N-CH(CH₃)₂ | ~4.5-5.0 (septet) | ~50-55 |
| N-CH(CH₃)₂ | ~1.4-1.6 (doublet) | ~20-25 |
| NH₂ | ~5.0-7.0 (broad s) | - |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl CH septet and the CH₃ doublet would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the C4-H singlet to the C4 carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can be used to confirm spatial relationships, for example, between the protons of the isopropyl group and the proton at the C4 position of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and N-O bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 (two bands) |
| Alkyl (C-H) | Stretching | 2850-3000 |
| Pyrazole Ring (C=C, C=N) | Stretching | 1500-1650 |
| Nitro (N-O) | Asymmetric Stretching | 1500-1570 |
| Nitro (N-O) | Symmetric Stretching | 1300-1370 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For this specific molecule, cleavage of the isopropyl group is also a likely fragmentation pathway.
| Parameter | Value |
|---|---|
| Molecular Weight | 186.17 g/mol |
| Predicted [M+H]⁺ | 187.0877 |
| Key Fragment 1 | [M - NO₂]⁺ |
| Key Fragment 2 | [M - C₃H₇]⁺ |
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~10-12 |
| β (°) | ~90-100 |
| Volume (ų) | ~1100-1300 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole ring system, influenced by the electron-withdrawing nitro group and the electron-donating amine group. These auxochromes will likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|---|
| Ethanol | ~280-320 | - | π → π |
| Ethanol | ~350-400 | - | n → π |
Computational and Theoretical Investigations of 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine at the Molecular Level
Quantum Chemical Calculations
Quantum chemical calculations serve as a cornerstone for predicting molecular behavior at the atomic level, offering insights that complement and guide experimental work. These methods are broadly categorized into Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Ab Initio approaches.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study of 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. nih.govnih.gov This process yields crucial data such as bond lengths, bond angles, and dihedral angles.
For a substituted pyrazole (B372694) like this compound, DFT calculations would reveal the planarity of the pyrazole ring and the orientation of the isopropyl, nitro, and amine substituents. The electronic properties derived from DFT include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this molecule, the nitro group would be expected to create a significant electron-deficient region, while the amine group and the pyrazole ring's nitrogen atoms would be electron-rich.
To illustrate the type of data obtained, the optimized geometry of a related substituted pyrazole, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level, is presented below. nih.gov
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an example of typical DFT output. nih.gov
| Parameter (Bond) | Bond Length (Å) | Parameter (Angle) | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.35 | C5-N1-N2 | 112.5 |
| N2-C3 | 1.32 | N1-N2-C3 | 104.9 |
| C3-C4 | 1.43 | N2-C3-C4 | 111.4 |
| C4-C5 | 1.38 | C3-C4-C5 | 105.8 |
| C5-N1 | 1.36 | C4-C5-N1 | 105.4 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. jcsp.org.pkresearchgate.net This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. jcsp.org.pk
For this compound, a TD-DFT calculation would provide the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. jcsp.org.pk The primary electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), would be characterized. The presence of the nitro group (a chromophore) and the amine group (an auxochrome) attached to the conjugated pyrazole ring suggests that the molecule would exhibit significant absorption in the UV-Vis region. TD-DFT calculations can predict how the solvent environment might shift these absorption peaks. researchgate.netmaterialsciencejournal.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. mdpi.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC). While computationally more demanding than DFT, they can offer higher accuracy for certain systems. mdpi.com For substituted pyrazoles, ab initio methods have been used to study substituent effects on chemical properties like tautomerism, providing a rigorous theoretical benchmark. mdpi.com An ab initio study of this compound could be used to validate DFT results and provide a more detailed analysis of electron correlation effects.
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. irjweb.com The spatial distribution of these orbitals is crucial for predicting how a molecule will interact with other reagents.
In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the pyrazole ring and the amino group, reflecting its capacity to donate electrons. Conversely, the LUMO would likely be concentrated on the electron-withdrawing nitro group, indicating this is the most probable site for accepting electrons in a chemical reaction. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's properties. irjweb.com
Reactivity : A small HOMO-LUMO gap indicates that little energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and generally more chemically reactive. irjweb.com
Stability : A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), which is a measure of resistance to change in electron distribution, and chemical softness (S), which is the reciprocal of hardness. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." nih.gov For this compound, the presence of both a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) on the same conjugated ring system is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted pyrazole, suggesting a molecule with considerable chemical reactivity.
Table 2: Illustrative FMO Data and Reactivity Descriptors for a Substituted Pyrazole This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an example of typical FMO analysis. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.578 |
| ELUMO | -2.120 |
| Energy Gap (ΔE) | 4.458 |
Reactivity Descriptors and Molecular Electrostatic Potential Maps
Computational chemistry provides powerful tools to predict the reactivity of a molecule. Reactivity descriptors derived from Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps are fundamental in understanding the chemical behavior of this compound at the electronic level.
Fukui functions are essential descriptors in conceptual DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices measure the change in electron density at a specific point in the molecule when an electron is added or removed.
For this compound, the reactivity of different atomic sites can be predicted by considering the electronic effects of its substituents. The amino (-NH2) group is a strong electron-donating group, increasing the electron density on the pyrazole ring, particularly at the carbon atom to which it is attached (C5) and the pyridine-like nitrogen (N2). Conversely, the nitro (-NO2) group is a powerful electron-withdrawing group, which decreases the electron density, especially at the carbon atom it is bonded to (C3).
Sites for Electrophilic Attack: These are regions with a high propensity to donate electrons (nucleophilic character). The Fukui function f⁻ would be highest at these sites. For the target molecule, the amino group's nitrogen and the pyrazole ring's N2 nitrogen are predicted to be the primary sites for electrophilic attack due to their high electron density and lone pairs of electrons.
Sites for Nucleophilic Attack: These are regions prone to accepting electrons (electrophilic character). The Fukui function f⁺ would be highest here. The carbon atom C3, directly attached to the electron-withdrawing nitro group, is the most probable site for a nucleophilic attack. The nitrogen atoms of the nitro group are also highly electrophilic.
Sites for Radical Attack: The Fukui function f⁰ indicates reactivity towards radicals. These sites are often intermediate between the primary electrophilic and nucleophilic centers.
The predicted local reactivity indices are summarized in the table below.
| Atomic Site | Functional Group | Predicted Reactivity Type | Rationale |
| N of Amino Group | Electron-Donating | Nucleophilic | High electron density due to lone pair. |
| N2 of Pyrazole Ring | Pyridine-like Nitrogen | Nucleophilic | Lone pair of electrons contributes to its basicity and nucleophilicity. |
| C3 of Pyrazole Ring | Attached to Nitro Group | Electrophilic | Significant electron density withdrawal by the -NO2 group. |
| N of Nitro Group | Electron-Withdrawing | Electrophilic | Positive partial charge due to bonding with highly electronegative oxygen atoms. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netresearchgate.net
In an MEP map of this compound, distinct regions of varying potential would be observed:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most intense negative potential is expected to be localized on the oxygen atoms of the nitro group, which possess a significant partial negative charge. researchgate.net The pyridine-like nitrogen (N2) of the pyrazole ring would also exhibit a region of negative potential associated with its lone pair of electrons. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.
Positive Regions (Blue): These areas represent electron-deficient regions and are targets for nucleophilic attack. The hydrogen atoms of the amino group are predicted to be the most positive sites in the molecule, making them strong hydrogen bond donors. researchgate.net The hydrogen atom on the pyrazole ring (C4-H) would also exhibit a positive potential.
Neutral Regions (Green): These areas, such as the hydrocarbon backbone of the isopropyl group, have an electrostatic potential close to zero and are less likely to be involved in strong electrostatic interactions.
The MEP analysis thus complements the Fukui functions, visually confirming that the primary sites for electrophilic interaction are the nitro group's oxygens and the pyrazole's N2 atom, while the amino hydrogens are key sites for nucleophilic interaction.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure and crystal packing of this compound are governed by a variety of non-covalent interactions. The presence of strong hydrogen bond donors (-NH2) and acceptors (-NO2, pyrazole nitrogens) suggests that these interactions will play a dominant role in the supramolecular assembly.
Hydrogen bonds are the most significant directional interactions expected to dictate the crystal packing of this molecule. The amino group (-NH2) serves as a primary hydrogen bond donor, while the oxygen atoms of the nitro group and the pyridine-like N2 atom of the pyrazole ring are the principal acceptors. nih.gov
Several hydrogen bonding motifs can be anticipated:
N-H···O Bonds: Strong hydrogen bonds are likely to form between the amino group hydrogens and the oxygen atoms of the nitro group of a neighboring molecule. This is a common and stabilizing interaction in compounds containing both amino and nitro functionalities. nih.gov
N-H···N Bonds: The amino group can also donate a hydrogen bond to the pyridine-like N2 atom of an adjacent pyrazole ring. This interaction is a characteristic feature in the crystal structures of many pyrazole derivatives, often leading to the formation of dimers, chains, or more complex networks. nih.govrsc.org
The interplay between these different hydrogen bonds would lead to a robust, three-dimensional supramolecular architecture. The specific network topology would depend on the steric influence of the bulky isopropyl group and the most energetically favorable arrangement of donors and acceptors.
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Type of Interaction | Expected Role in Crystal Packing |
| Amino Group (N-H) | Nitro Group (O) | Intermolecular | Formation of chains or sheets. |
| Amino Group (N-H) | Pyrazole Ring (N2) | Intermolecular | Creation of dimeric or catemeric motifs. nih.gov |
The pyrazole ring in this compound is electron-rich but is substituted with both a strong electron-donating (-NH2) and a strong electron-withdrawing (-NO2) group. This creates a significant dipole across the ring, which can influence the geometry of π-π stacking. Energetically favorable arrangements often involve an offset or parallel-displaced stacking to minimize repulsion and maximize attraction. The presence of nitro groups on pyrazole backbones has been shown to tailor π-π stacking interactions effectively in energetic materials. nih.gov
Tautomerism and Conformational Analysis of the Pyrazole Ring System
Because the nitrogen at the 1-position of the pyrazole ring is substituted with an isopropyl group, annular tautomerism (the migration of a proton between N1 and N2) is not possible. However, other forms of tautomerism and conformational flexibility are relevant.
The primary tautomeric consideration for this molecule is amino-imino tautomerism. The 5-amino form is generally much more stable than the corresponding 5-imino tautomer for pyrazole systems, and it is expected that this compound exists overwhelmingly in the amino form. Theoretical studies on related 3(5)-aminopyrazoles consistently predict the amino tautomer to be significantly more stable than the imino form. mdpi.com
Conformational analysis would focus on the rotation around the single bonds, particularly the C-N bond connecting the isopropyl group to the pyrazole ring and the C-N bonds of the amino and nitro groups.
Isopropyl Group Conformation: Rotation around the N1-C(isopropyl) bond will have multiple energy minima. The preferred conformation will likely be one that minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent groups on the pyrazole ring (the C5-amino group and the N2 atom).
Nitro Group Orientation: The nitro group may be slightly twisted out of the plane of the pyrazole ring to alleviate steric strain with the adjacent C4-H bond. However, significant deviation from planarity would reduce the electron-withdrawing resonance effect, so a balance is expected. Studies on similar substituted pyrazoles show that nitro groups are often nearly coplanar with the ring. nih.gov
Amino Group Orientation: The amino group is generally planar or near-planar with the aromatic ring to maximize electronic conjugation.
Computational energy scans of the rotational barriers would reveal the most stable conformers and the energy differences between them, providing insight into the molecule's flexibility.
Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical approaches allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, providing a detailed picture of the molecule's electronic structure and dynamics.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, offers valuable insights into the electronic environment of each nucleus. For this compound, the calculated chemical shifts are influenced by the interplay of the electron-withdrawing nitro group, the electron-donating amino group, and the alkyl isopropyl substituent.
The pyrazole ring protons and carbons are particularly sensitive to the electronic effects of the substituents. The C4-H proton is expected to be influenced by both the adjacent nitro and amino groups. The isopropyl group introduces characteristic signals in the upfield region of the ¹H NMR spectrum, with the methine proton appearing as a multiplet and the methyl protons as a doublet. In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring will exhibit shifts determined by the combined inductive and resonance effects of the substituents. The C3 and C5 carbons, directly bonded to the nitro and amino groups respectively, will show significant shifts from the unsubstituted pyrazole.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational data for analogous structures and are presented for illustrative purposes. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | 150-160 |
| C4 | 6.0-6.5 | 100-110 |
| C5 | - | 145-155 |
| N-CH | 4.5-5.0 | 50-55 |
| CH(CH₃)₂ | - | 20-25 |
| NH₂ | 5.0-6.0 | - |
Infrared (IR) Frequencies
Theoretical calculations of IR spectra provide a detailed assignment of vibrational modes, which can be correlated with experimental data. For this compound, the calculated IR spectrum would be characterized by vibrational modes associated with the pyrazole core, the nitro group, the amino group, and the isopropyl substituent.
Computational studies on 3-nitropyrazole have provided assignments for the vibrational frequencies of the nitro-substituted pyrazole ring. acrhem.org Key vibrational modes for the nitro group include the asymmetric and symmetric stretching vibrations, typically observed in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. acrhem.org
Furthermore, theoretical and experimental studies on 3(5)-aminopyrazoles have detailed the vibrational modes of the aminopyrazole moiety. nih.gov The NH₂ group is characterized by symmetric and asymmetric stretching vibrations, scissoring, rocking, wagging, and twisting modes. nih.gov The N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ region.
The isopropyl group will contribute characteristic C-H stretching and bending vibrations. The combination of these functional groups in this compound will lead to a complex IR spectrum, and computational analysis is essential for the accurate assignment of the observed bands.
Table 2: Predicted IR Frequencies and Vibrational Mode Assignments for this compound (Note: These are estimated values based on computational data for analogous structures and are presented for illustrative purposes. Actual experimental values may vary.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3400-3500 | NH₂ asymmetric stretching |
| 3300-3400 | NH₂ symmetric stretching |
| 2950-3000 | C-H stretching (isopropyl) |
| 1620-1650 | NH₂ scissoring |
| 1530-1560 | NO₂ asymmetric stretching |
| 1450-1480 | C-H bending (isopropyl) |
| 1350-1380 | NO₂ symmetric stretching |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for elucidating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface, key stationary points such as reactants, transition states, intermediates, and products can be identified, and the associated energies can be calculated.
The reactivity of the pyrazole ring is significantly influenced by its substituents. The amino group at the C5 position is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the nitro group at the C3 position is a deactivating group, withdrawing electron density. The N1-isopropyl group also influences the steric accessibility and electronic properties of the ring.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a common reaction for pyrazoles. nih.gov Computational studies can predict the most likely site of substitution and the activation energy for the reaction. For this compound, the C4 position is the most probable site for electrophilic attack, being activated by the adjacent amino group and less deactivated by the more distant nitro group. Theoretical calculations can model the formation of the sigma complex (Wheland intermediate) and determine the energy barrier for its formation, providing a quantitative measure of the reaction rate. Computational studies on the electrophilic substitution of monosubstituted benzenes have shown that the barrier height of these reactions can be reliably predicted. nih.gov
Nucleophilic Substitution Reactions
The nitro group on the pyrazole ring can potentially undergo nucleophilic aromatic substitution, although this is generally less favorable than on a benzene (B151609) ring. Computational studies can explore the feasibility of such reactions by calculating the activation energies for the addition of a nucleophile to the ring and the subsequent departure of the nitro group as a leaving group. The energetics of these pathways are highly dependent on the nature of the nucleophile and the reaction conditions.
Reactions of the Functional Groups
Computational methods can also be used to investigate reactions involving the amino and nitro groups. For example, the diazotization of the amino group followed by subsequent substitution reactions is a common synthetic transformation. Theoretical calculations can model the reaction pathway and energetics of these transformations. Similarly, the reduction of the nitro group to an amino group can be studied computationally to understand the mechanism and predict the reaction thermodynamics.
Computational studies on energetic materials containing nitro-substituted pyrazoles have been performed to determine properties such as heats of formation and bond dissociation energies, which are crucial for understanding their stability and performance. nih.govrsc.org
Table 3: Illustrative Calculated Energetic Data for a Hypothetical Reaction (Note: This table presents hypothetical data for the nitration at the C4 position of a related aminopyrazole to illustrate the type of information obtained from computational studies. These values are not specific to this compound.)
| Reaction Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 15 - 25 |
| Enthalpy of Reaction (ΔH) | -10 to -20 |
Synthetic Strategies and Chemical Transformations of Derivatives and Analogues of 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine
Exploration of Diverse Substitution Patterns on the Pyrazole (B372694) Ring
The pyrazole ring in 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. rsc.org The existing substituents significantly influence the regioselectivity of these reactions. The 5-amino group is a strong activating group, while the 3-nitro group is a deactivating group. Together, they direct incoming electrophiles primarily to the C4 position, which is the only unsubstituted carbon on the ring.
Common electrophilic substitution reactions can be employed to introduce a variety of functional groups at the C4 position. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 4-bromo or 4-chloro derivatives, respectively. Formylation at the C4 position can be accomplished through the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF). acs.org Nitration, if desired, could introduce a second nitro group at the C4 position, though conditions would need to be carefully controlled to avoid unwanted side reactions.
| Reaction | Reagent(s) | Resulting C4-Substituent |
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Chlorination | N-Chlorosuccinimide (NCS) | -Cl |
| Formylation | POCl₃, DMF | -CHO |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
Chemical Modifications of the 1-Alkyl (Isopropyl) Group
The 1-isopropyl group is generally stable and less reactive than the other functional moieties on the pyrazole ring. Direct modification of this alkyl group is challenging; however, two main strategies can be considered: dealkylation followed by re-alkylation, or direct C-H functionalization.
A known method for the N-dealkylation of pyrazoles involves heating with pyridine (B92270) hydrochloride, which can cleave the N-alkyl bond to yield the N-unsubstituted pyrazole. acs.org This deprotected intermediate can then be re-alkylated with a variety of different alkylating agents (e.g., alkyl halides, sulfates) under basic conditions to introduce new substituents at the N1 position. researchgate.net This two-step process allows for significant diversity to be introduced at this position.
More advanced and direct methods, such as transition-metal-catalyzed C-H activation, represent a frontier in heterocyclic chemistry. nih.gov While not commonly reported for this specific substrate, rhodium or palladium catalysts could potentially mediate the functionalization of the C-H bonds on the isopropyl group, allowing for the introduction of aryl or alkyl groups. However, controlling the regioselectivity of such reactions would be a significant challenge.
Transformations of the 3-Nitro Group into Other Electron-Withdrawing or Donor Moieties
The 3-nitro group is a key functional handle that can be transformed into a wide range of other groups. The most common transformation is its reduction to a 3-amino group. This can be achieved using various reducing agents, with the choice of reagent depending on the tolerance of other functional groups in the molecule. nih.gov Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient but may also reduce other susceptible groups. researchgate.net Milder chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media are often preferred for their chemoselectivity. nih.govresearchgate.net
Once reduced to the 3-amino group, the resulting diamino pyrazole becomes a versatile intermediate. The newly formed amino group can undergo diazotization with nitrous acid (generated from NaNO₂) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups. researchgate.net The 3-amino group can also be acylated to form amides or sulfonylated to form sulfonamides, converting the original electron-withdrawing nitro group into a variety of other functionalities.
| Transformation | Reagent(s) | Resulting 3-Substituent |
| Reduction | ||
| H₂, Pd/C or SnCl₂ or Fe/HCl | -NH₂ | |
| From 3-NH₂ via Diazotization | ||
| Sandmeyer (Halogenation) | 1. NaNO₂, HCl 2. CuCl or CuBr | -Cl or -Br |
| Sandmeyer (Cyanation) | 1. NaNO₂, HCl 2. CuCN | -CN |
| Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | -F |
| Hydrolysis | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | -OH |
| From 3-NH₂ via Acylation | ||
| Acylation | Acetyl chloride or Acetic anhydride (B1165640) | -NHC(O)CH₃ |
Derivatization of the 5-Amino Group into Amides, Ureas, or Other Nitrogen-Containing Linkers
The 5-amino group is a nucleophilic center that readily participates in reactions to form a variety of nitrogen-containing linkages. This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. publish.csiro.au
Amide Formation: The amino group can be acylated by reacting it with acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. A wide variety of acyl groups can be introduced, ranging from simple alkyls to complex aromatic and heterocyclic moieties.
Urea Formation: Reaction with isocyanates (R-N=C=O) leads to the formation of substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions.
Sulfonamide Formation: Treatment with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine yields sulfonamides.
Other Linkers: The amino group can also undergo reductive amination with aldehydes or ketones to form secondary amines, or participate in coupling reactions. Oxidative coupling of 5-aminopyrazoles using oxidants can lead to the formation of azo-linked dimers.
These derivatizations are crucial for modifying the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Design and Synthesis of Pyrazole-Fused Heterocyclic Scaffolds Using the Compound as a Key Building Block
5-Aminopyrazoles are exceptionally useful building blocks for the synthesis of fused heterocyclic systems due to the presence of a nucleophilic amino group adjacent to an endocyclic nitrogen atom. rsc.org This arrangement is ideal for cyclocondensation reactions with bifunctional electrophiles to construct a second ring fused to the pyrazole core.
A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by reacting the 5-aminopyrazole with a 1,3-dicarbonyl compound (like acetylacetone) or its synthetic equivalent (e.g., an enaminone or an α,β-unsaturated ketone). rsc.org The reaction proceeds via an initial condensation with the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system.
Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-amino-4-cyanopyrazoles or 5-amino-4-carboxamidopyrazoles, which can be prepared from the parent compound. The presence of the nitro and isopropyl groups on the starting pyrazole ring would be carried through into the final fused product, providing a route to highly substituted and functionally complex heterocyclic scaffolds. These fused systems are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.
Control of Regioselectivity and Stereoselectivity in Derivatization Reactions
Controlling selectivity is paramount when performing chemical transformations on a multifunctional molecule like this compound.
Regioselectivity:
On the Pyrazole Ring: As discussed in section 6.1, electrophilic substitution is highly regioselective for the C4 position due to the directing effects of the existing substituents.
Among Functional Groups: Chemoselectivity between the different functional groups is also a key consideration. The 5-amino group is more nucleophilic than the ring nitrogens and will selectively react with electrophiles like acyl chlorides. The 3-nitro group can be selectively reduced without affecting other parts of the molecule by choosing appropriate reducing agents (e.g., SnCl₂). researchgate.net This allows for the stepwise modification of the molecule.
N-Alkylation: While the N1 position is already substituted in the title compound, it is worth noting that the N-alkylation of unsymmetrical N-unsubstituted pyrazoles often yields a mixture of regioisomers. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions (e.g., basic vs. neutral).
Stereoselectivity: The parent compound, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration only when a chiral center is introduced during a derivatization reaction. For example, if the 5-amino group were to be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides, these could potentially be separated. Similarly, if a C-H functionalization reaction on the isopropyl group were to create a new stereocenter, controlling the stereochemical outcome would be a significant synthetic challenge requiring the use of chiral catalysts or auxiliaries.
Exploratory Research Applications of 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine in Advanced Materials and Chemical Science
Utilization in Ligand Design for Coordination Chemistry
The design and synthesis of coordination complexes are pivotal for advancements in catalysis, materials science, and bioinorganic chemistry. The compound 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine possesses key structural features that make it a promising candidate as a ligand for the formation of stable and functional metal complexes.
The pyrazole (B372694) ring itself is a well-established coordinating moiety in ligand design. nih.gov The two adjacent nitrogen atoms can bind to a metal center in a variety of modes. Furthermore, the 5-amino group provides an additional strong donor site, allowing the molecule to act as a bidentate or bridging ligand. This multi-dentate character can lead to the formation of highly stable chelate rings with metal ions, a desirable attribute for robust coordination complexes. nih.gov
Research on analogous 5-aminopyrazole derivatives has demonstrated their versatility in forming complexes with a range of transition metals. nih.gov For instance, Schiff bases derived from 5-amino-3-methyl-1-phenylpyrazole have been successfully used to synthesize complexes with copper, nickel, cobalt, and zinc. nih.gov These studies have shown that the resulting complexes can exhibit diverse geometries, including square planar and octahedral arrangements, depending on the metal ion and the stoichiometry of the reaction. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one of the pyrazole nitrogen atoms or the amino group. | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) |
| Bidentate Chelating | Coordination through the N2 of the pyrazole ring and the nitrogen of the 5-amino group to form a stable 5-membered chelate ring. | Pd(II), Pt(II), Rh(III) |
| Bridging | The ligand bridges two metal centers, utilizing both pyrazole nitrogens or a combination of pyrazole and amino nitrogens. | Ag(I), Cu(I), Mn(II) |
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes using techniques such as X-ray crystallography, infrared spectroscopy, and UV-visible spectroscopy would provide valuable insights into their structure, bonding, and electronic properties.
Applications in Chemosensor Development (Focus on Molecular Recognition Mechanisms)
Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal. The development of effective and selective chemosensors is a major focus of research due to their wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. rsc.org Pyrazole derivatives have emerged as a versatile platform for the design of chemosensors for various ions and molecules. nih.gov
The structure of this compound contains the essential components of a chemosensor: a recognition unit (the pyrazole ring and its substituents) and a signaling unit (which can be readily introduced via the reactive amino group). The pyrazole moiety, with its nitrogen atoms, can act as a binding site for metal ions. The selectivity of this binding can be modulated by the electronic and steric effects of the nitro and propan-2-yl groups.
A common strategy in chemosensor design is to couple a recognition event to a change in the photophysical properties of the molecule, such as fluorescence or color. The 5-amino group of this compound serves as a convenient handle for the attachment of a fluorophore or chromophore. Upon binding of an analyte to the pyrazole recognition site, a change in the electronic environment of the molecule can occur, leading to a modulation of the signal from the attached signaling unit.
Several molecular recognition mechanisms can be envisaged for chemosensors based on this scaffold, including:
Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition unit and the signaling unit (fluorophore) are electronically coupled. In the absence of the analyte, photoexcitation of the fluorophore can be followed by electron transfer from the recognition unit, quenching the fluorescence. Upon binding of the analyte, the energy levels of the recognition unit are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the molecule possesses an electron donor and an electron acceptor group. Photoexcitation leads to a charge transfer from the donor to the acceptor. The binding of an analyte to the recognition site can alter the efficiency of this charge transfer, resulting in a change in the emission wavelength or intensity. The nitro group (acceptor) and the pyrazole ring (potential donor) in the target molecule could facilitate such a mechanism.
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the ligand itself may be weakly fluorescent due to non-radiative decay pathways. Upon chelation to a metal ion, the rigidity of the molecule increases, which can block these non-radiative pathways and lead to a significant enhancement of fluorescence. rsc.org
Table 2: Performance of Representative Pyrazole-Based Chemosensors for Metal Ion Detection
| Pyrazole Derivative | Analyte | Detection Limit | Signaling Mechanism | Reference |
| Pry-Flu | Ni²⁺ | 1.87 x 10⁻⁸ M | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |
| Pry-R6G | Al³⁺ | 2.61 x 10⁻⁸ M | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |
| Pyridine-pyrazole derivative | Al³⁺ | - | Colorimetric and Fluorescent | nih.gov |
| Pyrene-pyrazole rotamer | Hg²⁺ | Nanomolar scale | Monomer and Excimer Emission Changes | nih.gov |
The development of a chemosensor based on this compound would involve its functionalization with a suitable signaling moiety and subsequent investigation of its response to a variety of analytes. The inherent structural and electronic features of this compound make it a compelling candidate for the creation of novel and selective chemosensors.
Future Research Directions and Prospects for 3 Nitro 1 Propan 2 Yl 1h Pyrazol 5 Amine in Chemical Research
Development of Novel, Efficient, and Environmentally Benign Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with a growing emphasis on green chemistry principles. researchgate.netnih.govbenthamdirect.com Future research into 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine would benefit from the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign.
Conventional methods for pyrazole synthesis often involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.com Modern, greener alternatives could include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov For instance, a four-component condensation reaction to form pyranopyrazoles has been successfully facilitated by microwave irradiation. nih.gov
Aqueous Media and Green Solvents: Utilizing water as a solvent is a key aspect of green chemistry. thieme-connect.comthieme-connect.com The development of water-based synthetic protocols for this compound would be a significant step towards sustainability.
Recyclable Catalysts: The use of heterogeneous and recyclable catalysts, such as Amberlyst-70, can minimize waste and improve the economic feasibility of the synthesis. researchgate.net
Multicomponent Reactions: One-pot, multicomponent reactions are highly efficient as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.netnih.gov
A hypothetical green synthesis for this compound could involve a multicomponent reaction in an aqueous medium, catalyzed by a recyclable solid acid, and potentially enhanced by microwave or ultrasonic irradiation.
Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights
The unique electronic properties of this compound, arising from the simultaneous presence of an amino and a nitro group, suggest a rich and complex reactivity profile. The amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution, while the nitro group is a strong electron-withdrawing group that can influence the acidity of the N-H proton and the reactivity of the pyrazole ring.
Future research should focus on:
Electrophilic and Nucleophilic Substitution Reactions: A systematic study of how the interplay between the amino and nitro groups influences the regioselectivity of substitution reactions on the pyrazole ring is needed.
Cyclization and Condensation Reactions: The amino group can serve as a handle for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up pathways to diaminopyrazole derivatives with potentially interesting properties.
Mechanistic Studies: Detailed mechanistic investigations, for example, into the N-N bond formation step in pyrazole synthesis, can provide fundamental insights that guide the development of new synthetic methods. rsc.orgnih.gov
Understanding these reactivity pathways will be crucial for utilizing this compound as a versatile building block in organic synthesis.
Advanced Computational Modeling for Predicting Complex System Behavior
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. eurasianjournals.com For a molecule like this compound, where experimental data is scarce, computational modeling can provide invaluable initial insights.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.netnih.gov This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related compounds with known biological activity were to be synthesized, QSAR models could be developed to predict the activity of new derivatives and guide the design of more potent compounds. nih.gov
Molecular Docking and Dynamics Simulations: If a potential biological target for this class of compounds is identified, molecular docking and dynamics simulations can be used to predict the binding mode and affinity of the molecule to its target. mdpi.com
These computational approaches can significantly accelerate the research and development process by prioritizing synthetic targets and providing a deeper understanding of the molecule's behavior at a molecular level.
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, NMR chemical shifts | Understanding reactivity, interpreting spectroscopic data |
| QSAR | Biological activity | Guiding the design of new drug candidates |
| Molecular Docking | Binding mode and affinity to biological targets | Virtual screening and lead optimization |
| Molecular Dynamics | Conformational dynamics and stability of ligand-protein complexes | Understanding the mechanism of biological action |
Rational Design of Next-Generation Pyrazole-Based Functional Materials
The pyrazole scaffold is a key component in a wide range of functional materials, from pharmaceuticals to energetic materials. The specific substitution pattern of this compound suggests several potential applications that could be explored through rational design.
Medicinal Chemistry: Aminopyrazoles are known to exhibit a wide range of biological activities, including as kinase inhibitors and anticancer agents. The presence of the nitro group could modulate these activities or introduce new ones. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of new therapeutic agents. mdpi.com
Energetic Materials: Nitropyrazoles are a class of energetic materials with high thermal stability. The amino group in the target molecule could serve to modulate the energetic properties and sensitivity of the material.
Organic Electronics: Pyrazole derivatives with extended π-systems can exhibit interesting photophysical properties and have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com
A systematic investigation of the structure-property relationships of derivatives of this compound will be key to unlocking its potential in these areas. researchgate.netresearchgate.net
Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The most rapid and insightful progress in understanding and utilizing this compound will come from a close integration of experimental and theoretical methods. nih.govmdpi.commdpi.com
Theory-Guided Synthesis: Computational modeling can be used to predict the most promising synthetic routes and target molecules, thereby saving time and resources in the laboratory.
Experimental Validation of Theoretical Predictions: Experimental studies are essential to validate the predictions of computational models and to provide the data needed to refine and improve these models.
Iterative Design Cycles: An iterative cycle of design, synthesis, testing, and modeling can be used to rapidly optimize the properties of pyrazole-based materials for specific applications.
This synergistic approach will be crucial for a comprehensive understanding of the chemistry of this compound and for the efficient development of its potential applications.
Q & A
What are the most efficient synthetic routes for 3-nitro-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step condensation reactions. For example, nitro-substituted pyrazoles can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic or basic conditions. Optimization includes controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to improve yields (e.g., ~70–85%) . Characterization via ESI-MS and NMR ensures purity and structural confirmation .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and carbon backbone.
- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and amine (3350–3310 cm⁻¹) stretches.
- Single-Crystal X-Ray Diffraction : Resolves molecular geometry and nitro-group orientation, as demonstrated for structurally similar energetic compounds like HANTP .
- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) .
How can computational methods like DFT or Multiwfn elucidate the electronic structure and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculates electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks. Multiwfn analyzes wavefunctions for bond order, electron localization, and aromaticity, critical for understanding nitro-group effects on stability . For example, the nitro group’s electron-withdrawing nature reduces HOMO energy, increasing thermal stability .
How should researchers resolve contradictions in reported thermal stability data for nitro-pyrazole derivatives?
Advanced Research Question
Discrepancies often arise from differing substituents or measurement methods. Compare decomposition temperatures (Td) via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For instance, HANTP salts show Td = 171–270°C , while neutral HANTT decomposes at ~200°C . Adjustments in nitro-group positioning or counterion selection (e.g., guanidinium vs. ammonium) can explain variations .
What are the potential applications of this compound in energetic materials?
Advanced Research Question
Nitro-pyrazoles are promising for low-sensitivity explosives. The nitro group enhances density (1.6–2.9 g/cm³) and oxygen balance, while the amine improves hydrogen bonding, reducing sensitivity. Detonation velocity (Dv) and pressure (P) can be modeled using EXPLO5 software, with performance metrics comparable to HMX .
What challenges arise in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Crystallization difficulties stem from conformational flexibility and polar functional groups. Use high-resolution data (Mo Kα radiation) and SHELXL for refinement. For example, HANTP’s crystal structure required twinning corrections and anisotropic displacement parameter modeling . Co-crystallization with stabilizing agents (e.g., crown ethers) may improve crystal quality .
How does regioselectivity impact substitution reactions on the pyrazole ring?
Advanced Research Question
Regioselectivity is governed by electronic (directing effects of nitro/amine groups) and steric factors (isopropyl bulk). Nitro at position 3 deactivates the ring, favoring electrophilic substitution at position 4. Computational Mulliken charges can predict reactive sites, validated by experimental halogenation or nitration outcomes .
What safety protocols are essential when handling this compound?
Basic Research Question
Follow SDS guidelines for nitro compounds:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2/2A hazards) .
- Store in cool, dry conditions away from oxidizers.
- Employ fume hoods during synthesis to mitigate inhalation risks .
How do solvent polarity and pH influence the compound’s stability in biological assays?
Advanced Research Question
In aqueous buffers, the amine group may protonate (pH < 7), altering solubility and reactivity. Use HPLC with C18 columns (ACN/water mobile phase) to monitor degradation. For bioactivity studies, maintain pH 7.4 (PBS) and avoid DMSO >1% to prevent denaturation .
Can this compound serve as a ligand in coordination chemistry?
Advanced Research Question
The amine and nitro groups can coordinate to transition metals (e.g., Cu²⁺, Co³⁺). Synthesize complexes via reflux in methanol/water (1:1) and characterize via UV-Vis (d-d transitions) and cyclic voltammetry. Crystal structures of analogous pyrazole-metal complexes show octahedral geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
